molecular formula C30H62O21 B1678983 Decaglycerol CAS No. 9041-07-0

Decaglycerol

Cat. No.: B1678983
CAS No.: 9041-07-0
M. Wt: 758.8 g/mol
InChI Key: WOKDXPHSIQRTJF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Decaglycerol plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a strong emulsifying effect when combined with certain fatty acids . This interaction between this compound and fatty acids results in the formation of esters, which have been shown to have significant emulsifying properties .

Cellular Effects

This compound can influence cell function in various ways. It has been found to affect cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an impact on the formation of emulsions, which can influence the distribution and transport of substances within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, this compound can form esters with fatty acids, a process that involves the activation of certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Specific studies focusing on the dosage effects of this compound in animal models are currently limited

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation . For instance, this compound has been found to be effective in stabilizing β-carotene emulsions, suggesting a role in the transport and distribution of substances within cells .

Subcellular Localization

While specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles are yet to be identified, its role in the formation of emulsions suggests it may be localized in areas of the cell where such processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decaglycerol is typically synthesized through the catalytic oligomerization of glycerol. This process involves the use of alkaline catalysts under controlled temperature and pressure conditions to promote the formation of ether bonds between glycerol molecules . The reaction can be represented as follows:

nC3H8O3(C3H7O2)n+nH2On \text{C3H8O3} \rightarrow (\text{C3H7O2})_n + n \text{H2O} nC3H8O3→(C3H7O2)n​+nH2O

where ( n ) represents the number of glycerol units.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the use of high-pressure reactors and alkaline catalysts. The reaction conditions are carefully controlled to ensure high yields and purity of the final product . The process typically involves the following steps:

Properties

IUPAC Name

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O21/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32/h21-42H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDXPHSIQRTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9041-07-0
Record name Polyglycerin-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decaglycerol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decaglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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